molecular formula C12H15ClN2 B1379702 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1431970-23-8

1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Cat. No. B1379702
CAS RN: 1431970-23-8
M. Wt: 222.71 g/mol
InChI Key: YHBDLDPIHUFSOC-UHFFFAOYSA-N
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Description

“1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431970-23-8 . It has a molecular weight of 222.72 . The IUPAC name for this compound is 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of pyrrole derivatives like “1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” often involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The InChI code for “1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” is 1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of biologically active heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and compounds containing a heterocycle play a crucial role in the development of new drugs .

Catalysis in Polymerization Processes

The pyrrole moiety within the compound can act as a catalyst in polymerization processes. This application is significant in the production of polymers with specific properties for industrial use .

Corrosion Inhibition

Due to its structural features, this compound can be used as a corrosion inhibitor. This is particularly useful in protecting metals and alloys in industrial environments .

Luminescence Chemistry

The compound has potential applications in luminescence chemistry, where it can be used in the development of new luminescent materials with applications ranging from bioimaging to light-emitting diodes (LEDs) .

Spectrochemical Analysis

In spectrochemical analysis, the compound can be used as a reagent or a component of reagents that are involved in the identification and quantification of materials .

Pharmaceutical Research

As a structural analog of compounds that exhibit biological activity, this compound can be used in pharmaceutical research to develop new therapeutic agents. Its structure allows for the exploration of interactions with biological targets, which is a fundamental step in drug discovery .

properties

IUPAC Name

1-(3-pyrrol-1-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDLDPIHUFSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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